4-Methyl-4-(trichloromethyl)oxetan-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-Methyl-4-(trichloromethyl)oxetan-2-one typically involves the reaction of trichloromethyl ketones with suitable reagents under controlled conditions. One common method involves the use of trichloromethyl ketones and a base to form the oxetanone ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-Methyl-4-(trichloromethyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
4-Methyl-4-(trichloromethyl)oxetan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It can be used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 4-Methyl-4-(trichloromethyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
4-Methyl-4-(trichloromethyl)oxetan-2-one can be compared with similar compounds such as:
3-Hydroxy-3-methyl-4,4,4-trichlorobutyric β-lactone: This compound has a similar structure but different functional groups.
β-Butyrolactone: Another related compound with a lactone ring but different substituents.
γ-Butyrolactone: Similar in structure but with variations in the ring and substituents.
These comparisons highlight the unique properties of this compound, particularly its trichloromethyl group and oxetanone ring, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
4-methyl-4-(trichloromethyl)oxetan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYJBPXTAZJPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)O1)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399688 |
Source
|
Record name | 4-methyl-4-(trichloromethyl)oxetan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88351-52-4 |
Source
|
Record name | 4-methyl-4-(trichloromethyl)oxetan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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